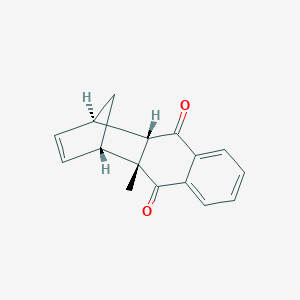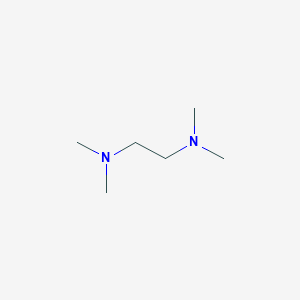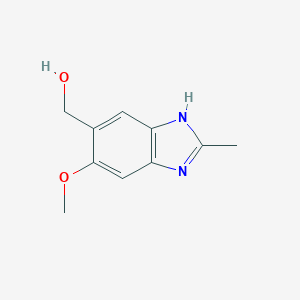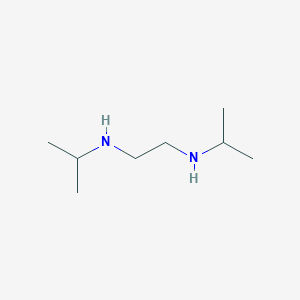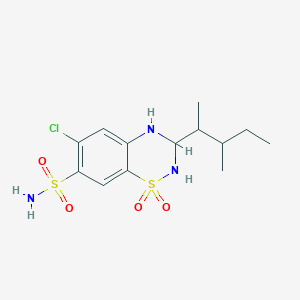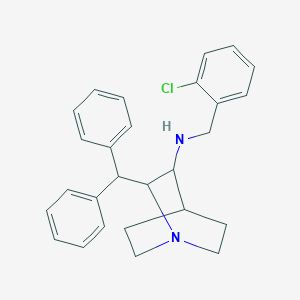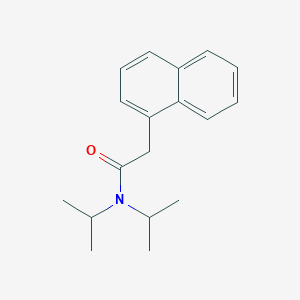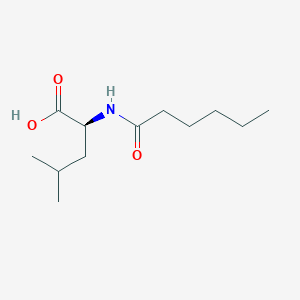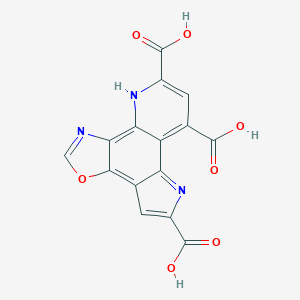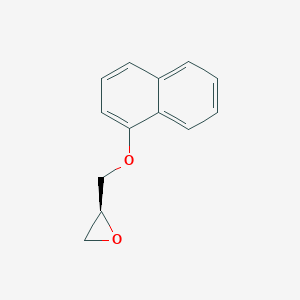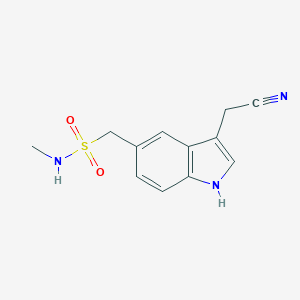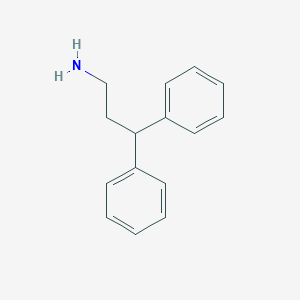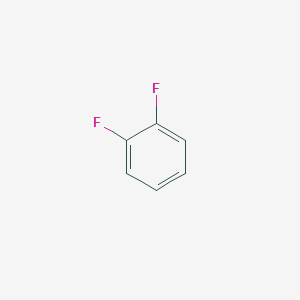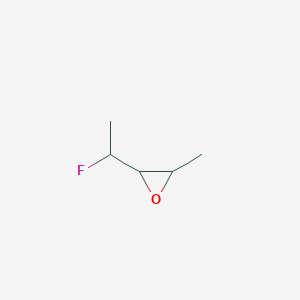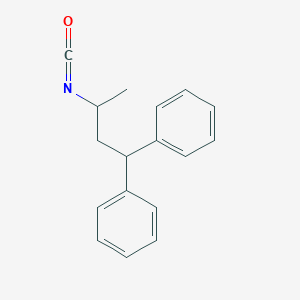
(3-Isocyanato-1-phenylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isocyanato-1-phenylbutyl)benzene is a chemical compound that belongs to the family of isocyanates. It has been widely used in the chemical industry as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (3-Isocyanato-1-phenylbutyl)benzene is not well understood. However, it is known that isocyanates can react with various biological molecules such as proteins, nucleic acids, and lipids, leading to their modification and potential toxicity.
Efectos Bioquímicos Y Fisiológicos
Exposure to (3-Isocyanato-1-phenylbutyl)benzene can cause various biochemical and physiological effects. It can cause irritation to the skin, eyes, and respiratory system. It can also cause sensitization, which can lead to allergic reactions upon subsequent exposure. Furthermore, it has been reported to have potential carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Isocyanato-1-phenylbutyl)benzene has advantages and limitations for lab experiments. One advantage is that it is readily available and relatively easy to synthesize. However, its potential toxicity and sensitization properties make it challenging to handle safely in the laboratory.
Direcciones Futuras
Future research directions for (3-Isocyanato-1-phenylbutyl)benzene could include investigating its potential use as a building block for the synthesis of new biologically active compounds. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity, with the aim of developing safer handling procedures and minimizing exposure risks.
Conclusion:
In conclusion, (3-Isocyanato-1-phenylbutyl)benzene is a chemical compound that has been widely used in the chemical industry as a building block for the synthesis of various organic compounds. It has been used in various scientific research applications and has potential for future use in the synthesis of biologically active compounds. However, its potential toxicity and sensitization properties make it challenging to handle safely in the laboratory. Further research is needed to better understand its mechanism of action and potential toxicity, with the aim of developing safer handling procedures and minimizing exposure risks.
Métodos De Síntesis
The synthesis of (3-Isocyanato-1-phenylbutyl)benzene involves the reaction between 3-Aminopropylphenyl isocyanate and benzyl chloride. The reaction proceeds in the presence of a catalyst such as triethylamine and a solvent like dichloromethane. The product obtained is a white crystalline solid with a melting point of 75-77°C.
Aplicaciones Científicas De Investigación
(3-Isocyanato-1-phenylbutyl)benzene has been used in various scientific research applications. It has been used as a building block for the synthesis of polyurethanes, which have applications in the production of adhesives, coatings, and foams. It has also been used in the synthesis of biologically active compounds such as antimicrobial agents and anticancer drugs.
Propiedades
Número CAS |
132195-06-3 |
|---|---|
Nombre del producto |
(3-Isocyanato-1-phenylbutyl)benzene |
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
(3-isocyanato-1-phenylbutyl)benzene |
InChI |
InChI=1S/C17H17NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12H2,1H3 |
Clave InChI |
WGECOIGIJGJVHO-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |
SMILES canónico |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |
Sinónimos |
N-(1-methyl-3,3-diphenylpropyl)isocyanate NMDPI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



